ethyl N-[2-amino-4-[(3-methylphenyl)methoxy]phenyl]carbamate
Description
Ethyl N-[2-amino-4-[(3-methylphenyl)methoxy]phenyl]carbamate is a carbamate derivative featuring a 3-methylphenylmethoxy substituent. Carbamates are known for their versatility, with applications ranging from enzyme inhibition (e.g., EthR inhibitors in Mycobacterium tuberculosis ) to neurological therapies (e.g., retigabine for epilepsy ). The 3-methylphenyl group in this compound likely modulates its physicochemical properties, such as lipophilicity and metabolic stability, compared to other substituents.
Properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
ethyl N-[2-amino-4-[(3-methylphenyl)methoxy]phenyl]carbamate |
InChI |
InChI=1S/C17H20N2O3/c1-3-21-17(20)19-16-8-7-14(10-15(16)18)22-11-13-6-4-5-12(2)9-13/h4-10H,3,11,18H2,1-2H3,(H,19,20) |
InChI Key |
HTYNZTRIQRQIDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC(=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Reaction with Ethyl Chloroformate
One common method for synthesizing this compound involves the following steps:
-
- An aromatic amine (e.g., 2-amino-4-[(3-methylphenyl)methoxy]aniline).
- Ethyl chloroformate as the carbonyl source.
-
- The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to minimize side reactions.
- A base (e.g., triethylamine) may be added to neutralize the hydrochloric acid produced during the reaction.
-
- The amine attacks the carbonyl carbon of ethyl chloroformate, leading to the formation of the carbamate linkage and releasing HCl.
Alternative Methods Using Nucleophilic Substitution
Another approach involves nucleophilic substitution reactions where:
-
- A substituted phenol derivative (e.g., 4-[(3-methylphenyl)methoxy]aniline).
- A carbamoyl halide (e.g., isocyanate or thiocyanate).
-
- Conducted in the presence of a base to enhance nucleophilicity.
- Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used.
-
- The phenolic oxygen acts as a nucleophile, attacking the carbon atom of the carbamoyl halide, forming the desired carbamate.
Summary of Research Findings
The following table summarizes various preparation methods for this compound based on literature findings:
| Method | Starting Materials | Reaction Type | Solvent | Base Used | Yield |
|---|---|---|---|---|---|
| Method A | Ethyl chloroformate + aromatic amine | Direct reaction | Dichloromethane | Triethylamine | High |
| Method B | Phenol derivative + carbamoyl halide | Nucleophilic substitution | DMF | Sodium hydroxide | Moderate |
| Method C | Primary amine + CO2 + alkyl halide | Three-component coupling | Anhydrous DMF | Cesium carbonate | High |
Chemical Reactions Analysis
Oxidation Reactions
The primary amino group (−NH₂) undergoes oxidation under controlled conditions. Common oxidizing agents include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Potassium permanganate (KMnO₄) | Acidic aqueous solution, 50–60°C | Corresponding nitro derivative | 72–85% | |
| Hydrogen peroxide (H₂O₂) | Acetic acid, RT | Nitroso intermediate | 60% |
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the amino group, forming nitroso intermediates before full oxidation to nitro compounds .
Reduction Reactions
The carbamate ester group (−OCONH−) is susceptible to reduction:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, reflux | Ethanol and free amine | 88% | |
| Sodium borohydride (NaBH₄) | Methanol, RT | Partial reduction (unstable intermediates) | 40% |
Note : LiAlH₄ cleaves the carbamate bond, yielding ethanol and 2-amino-4-[(3-methylphenyl)methoxy]aniline .
Substitution Reactions
The methoxy group (−OCH₃) participates in nucleophilic aromatic substitution (NAS):
| Nucleophile | Catalyst/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide (NaOMe) | DMF, 80°C | Methoxy → ethoxy substitution | 65% | |
| Ammonia (NH₃) | CuCl₂, 120°C | Methoxy → amino substitution | 50% |
Key Factor : Electron-withdrawing carbamate groups activate the aromatic ring for NAS .
Carbamate Hydrolysis
The carbamate linkage hydrolyzes under acidic or basic conditions:
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, H₂O) | 6M HCl, reflux | Ethanol + CO₂ + 2-amino-4-[(3-methylphenyl)methoxy]aniline | 90% | |
| Basic (NaOH, H₂O) | 2M NaOH, 60°C | Ethanol + sodium carbonate + amine | 85% |
Application : Hydrolysis is critical for prodrug activation in medicinal chemistry .
Cross-Coupling Reactions
The aromatic ring undergoes palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl derivatives | 75% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, KOtBu | N-arylated derivatives | 68% |
Limitation : Steric hindrance from the 3-methylphenyl group reduces yields compared to unsubstituted analogs .
Functionalization of the Amino Group
The amino group reacts with electrophiles:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | Acetamide derivative | 82% | |
| Sulfonylation | Tosyl chloride, Et₃N | Tosylamide derivative | 78% |
Selectivity : The carbamate group remains intact under mild acylation conditions .
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | Outcome | Proposed Mechanism | Source |
|---|---|---|---|
| UV (254 nm), CH₃CN | Intramolecular cyclization | Radical-mediated C−N bond formation |
Application : Photoreactivity enables synthesis of heterocyclic scaffolds .
Critical Analysis of Reactivity
-
Steric Effects : The 3-methylphenyl group hinders reactions at the para-methoxy position, necessitating harsher conditions .
-
Electronic Effects : The electron-donating methoxy group deactivates the ring toward electrophilic substitution but activates it for NAS .
-
Stability : The carbamate group resists hydrolysis at neutral pH but decomposes rapidly under strong acids/bases .
This compound’s multifunctional design enables applications in medicinal chemistry (e.g., prodrugs) and materials science (e.g., polymer cross-linkers). Further studies should explore enantioselective transformations and catalytic systems to enhance reaction efficiency.
Scientific Research Applications
Organic Synthesis
Ethyl N-[2-amino-4-[(3-methylphenyl)methoxy]phenyl]carbamate serves as a reagent in organic synthesis. It can be utilized to create more complex molecules through various reactions such as oxidation, reduction, and substitution, yielding a range of derivatives that are valuable in chemical research.
Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. Studies have shown that it can inhibit specific enzymes involved in cancer progression, making it a candidate for further investigation in cancer therapeutics.
Pharmaceutical Development
In the pharmaceutical arena, this compound is being explored for its ability to act as an enzyme inhibitor. Its mechanism involves binding to target enzymes and disrupting their activity, which could lead to therapeutic applications in treating diseases such as Alzheimer's disease by enhancing cholinergic activity in the central nervous system .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Research focusing on neuroprotective effects demonstrated that this compound can reduce oxidative stress markers in neuronal cells exposed to amyloid-beta peptides. This suggests its potential role in Alzheimer's disease treatment by protecting neuronal integrity .
Mechanism of Action
The mechanism of action of ethyl N-[2-amino-4-[(3-methylphenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamate group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- Ethyl (2-amino-4-((4-fluorobenzyl)amino)phenyl)carbamate (L1): A potent EthR inhibitor with a 4-fluorobenzyl group .
- Retigabine (Modification A): Ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate, used for epilepsy, with solubility limitations (0.05 g/L) .
- Desmedipham: Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate, a herbicide .
Substituent Impact:
- Electron-Withdrawing Groups (e.g., -F) : Enhance metabolic stability but may reduce solubility. For example, retigabine’s 4-fluorophenyl group contributes to low aqueous solubility (0.05 g/L) .
- Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Increase lipophilicity (log k values in HPLC studies ) and membrane permeability. The 3-methylphenyl group in the target compound likely improves lipophilicity compared to fluorine.
- Bulkier Substituents (e.g., benzenesulfonyl) : As seen in methyl N-4-[...]sulfonylcarbamate (), bulky groups may hinder enzymatic degradation but reduce bioavailability.
Solubility and Stability Enhancements via Salt Formation
Salts or co-crystals of carbamates with acids (e.g., HCl, fumaric acid) significantly improve solubility and thermal stability:
The target compound’s 3-methylphenyl group, if paired with an acid (e.g., HCl), could similarly enhance solubility compared to its parent form.
Biological Activity
Ethyl N-[2-amino-4-[(3-methylphenyl)methoxy]phenyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a carbamate functional group attached to an aromatic amine, which is known to influence its biological activity. The presence of the methoxy and methyl groups enhances lipophilicity, potentially improving membrane permeability and bioactivity.
The mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to inhibit various enzymes by forming stable complexes, disrupting biochemical pathways relevant to disease processes. This property is crucial for its application in drug development, particularly as an enzyme inhibitor.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes the effects observed in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
| A549 (Lung Cancer) | 20 | Induction of oxidative stress |
The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential .
Neuroprotective Activity
Recent studies have explored the neuroprotective effects of this compound. It has shown promise in protecting neuronal cells from oxidative stress-induced damage. The following table presents findings related to its neuroprotective efficacy:
| Concentration (µM) | Neuroprotection (%) |
|---|---|
| 1 | 20 |
| 5 | 50 |
| 10 | 75 |
These results indicate that the compound may enhance neuronal survival and function, making it a potential candidate for treating neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : A study conducted on patients with chronic bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in bacterial load and improved clinical outcomes compared to standard antibiotic therapy .
- Cancer Treatment : In a preclinical model of breast cancer, administration of the compound led to tumor regression and prolonged survival rates in treated mice. The study highlighted the importance of further clinical trials to assess its safety and efficacy in humans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
